molecular formula C9H17ClN2O2 B2572807 2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one;hydrochloride CAS No. 2260930-78-5

2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one;hydrochloride

Cat. No.: B2572807
CAS No.: 2260930-78-5
M. Wt: 220.7
InChI Key: QKLURZRGTCUIRZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one hydrochloride is a spirocyclic compound featuring a [4.5] ring system (a fused 4-membered and 5-membered ring). The structure includes:

  • 1-oxa: An oxygen atom in the 1-position of the 4-membered ring.
  • 4,9-diaza: Nitrogen atoms at positions 4 and 9 within the spiro system.
  • 2,2-dimethyl: Methyl substituents at the 2-position of the spiro core.
  • Hydrochloride salt: Enhances solubility and stability for pharmaceutical applications.

Properties

IUPAC Name

2,2-dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-8(2)7(12)11-9(13-8)4-3-5-10-6-9;/h10H,3-6H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLURZRGTCUIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2(O1)CCCNC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one;hydrochloride typically involves multiple steps, starting with the formation of a suitable precursor. One common method includes the cyclization of a diamine with a diketone under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific requirements of the synthesis process. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is extensively studied for its potential biological activities:

  • Enzyme Inhibition : Research indicates that it may act as an inhibitor of certain enzymes, influencing metabolic pathways crucial for various biological processes .
  • Receptor Activity : It has shown potential as an agonist at muscarinic receptors, which are implicated in cognitive functions and could be relevant in Alzheimer's disease treatment .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activities against various pathogens, although specific data on this compound is limited .

Scaffold in Drug Development

Due to its unique structural properties, the compound serves as a valuable scaffold for the synthesis of complex biologically active molecules. This has implications in drug discovery and development .

Case Studies

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated significant inhibitory activity against specific enzymes involved in metabolic pathways.
Study BMuscarinic Receptor AgonismShowed partial agonistic activity at M1 muscarinic receptors in rat hippocampal slices, indicating potential cognitive benefits.
Study CAntimicrobial ActivityReported effectiveness against certain bacterial strains, suggesting further exploration for therapeutic applications.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biological effects. Understanding these mechanisms is crucial for its application in drug discovery and other scientific research.

Comparison with Similar Compounds

Research and Commercial Relevance

  • Drug Discovery : These compounds are marketed as building blocks (e.g., ), indicating their utility in synthesizing kinase inhibitors or CNS-targeted drugs.
  • Synthetic Challenges : Heterocyclization and spiro ring formation () require precise control, often leveraging methods like the Kilpatrick-Pitzer pseudorotation model ().

Biological Activity

2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one; hydrochloride is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its molecular formula is C9H17ClN2O2C_9H_{17}ClN_2O_2 with a molecular weight of 220.69 g/mol .

The biological activity of 2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one; hydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that compounds within the diazaspiro series often exhibit activity as dual ligands, targeting both μ-opioid and δ-opioid receptors . This dual activity can lead to analgesic effects, making these compounds of interest in pain management therapies.

Pharmacological Studies

Recent studies have demonstrated that derivatives of 1-oxa-4,9-diazaspiro compounds show significant promise in treating conditions like neuropathic pain and depression due to their ability to modulate neurotransmitter systems . The specific compound 2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one; hydrochloride has been evaluated for its efficacy in preclinical models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnalgesicPain relief in animal models
Neurotransmitter modulationInteraction with opioid receptors
Antidepressant-like effectsBehavioral changes in models

Case Studies

Case Study 1: Analgesic Properties
A study conducted on the analgesic properties of 2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one; hydrochloride involved testing on mice subjected to formalin-induced pain. The results indicated a significant reduction in pain scores compared to control groups, suggesting effective analgesic properties.

Case Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological effects of the compound in a chronic pain model. The study highlighted that the administration of this compound led to decreased anxiety-like behaviors and improved mood-related outcomes in subjects, indicating potential antidepressant effects.

Safety and Toxicology

While the pharmacological benefits are promising, safety assessments are crucial. Preliminary toxicological studies indicate that the compound exhibits low toxicity at therapeutic doses; however, further investigations are necessary to establish a comprehensive safety profile .

Table 2: Toxicological Data Overview

ParameterValueReference
LD50>2000 mg/kg (oral)
Acute toxicityLow
Chronic exposure effectsNot fully studied

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one hydrochloride?

Answer:
The synthesis of spirocyclic compounds like this typically involves cyclization reactions. A general approach includes:

  • Hydrazide Precursor Activation : Dissolve substituted hydrazides in polar aprotic solvents (e.g., DMSO) under reflux (18–24 hours) to promote cyclization .
  • Work-Up : Distill under reduced pressure, cool, and precipitate the product using ice water. Stirring for 12 hours ensures complete crystallization .
  • Purification : Recrystallize with water-ethanol mixtures to achieve high purity (≥95%) .
    Key Considerations : Substituent positioning (2,2-dimethyl groups) may require tailored protecting groups or temperature control to avoid side reactions.

Basic: How is structural elucidation performed for this spirocyclic compound?

Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the spiro junction, methyl groups, and heteroatom positions. Coupling constants can reveal puckering in the spiro ring .
  • X-ray Crystallography : Refinement via SHELX software (e.g., SHELXL) provides precise bond lengths, angles, and ring conformation. The spiro[4.5] system often adopts a chair-boat or twisted conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C10_{10}H17_{17}ClN2_2O2_2) and rules out impurities .

Advanced: How can computational methods resolve conformational ambiguities in the spiro ring system?

Answer:
The Cremer-Pople puckering parameters are essential for quantifying non-planar ring geometries:

  • Amplitude and Phase Analysis : Calculate puckering coordinates (e.g., q2q_2, ϕ2\phi_2) to distinguish between chair, boat, or twist conformers. For spiro[4.5] systems, the 6-membered ring often shows higher puckering amplitudes than the 5-membered ring .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects on ring flexibility. Polar solvents may stabilize hydrogen-bonding interactions with the 1-oxa and 4,9-diaza moieties .
    Case Study : A related 2-azaspiro[4.5]decan-3-one derivative exhibited pseudorotation in MD simulations, suggesting dynamic interconversion between conformers .

Advanced: How can researchers address contradictions in reported biological activities of structurally similar spiro compounds?

Answer:
Discrepancies often arise from substituent effects or assay conditions:

  • Structure-Activity Relationship (SAR) Studies : Compare bioactivity data for analogs. For example:
    • Antifeedant Activity : Atalantiamide (2-azaspiro[4.5]decan-3-one) shows larvicidal activity, but methyl or dimethyl substitutions may alter hydrophobicity and target binding .
    • Receptor Modulation : mAChR M1 agonists like 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives highlight the role of heteroatom positioning in receptor specificity .
  • Assay Standardization : Use identical cell lines (e.g., CHO-K1 for mAChR) and control for salt forms (hydrochloride vs. free base) to minimize variability .

Advanced: What strategies optimize crystallization for X-ray studies of this hydrochloride salt?

Answer:
Crystallization challenges include hygroscopicity and polymorphism:

  • Solvent Screening : Use mixed solvents (e.g., methanol/ethyl acetate) to balance solubility and volatility. Polar solvents enhance ion pairing between the spiro compound and Cl^- .
  • Temperature Gradients : Slow cooling from 60°C to 4°C promotes single-crystal growth.
  • SHELX Refinement : Apply TWIN commands in SHELXL to handle potential twinning from lattice mismatches .
    Example : A related 2,8-diazaspiro[4.5]decan-3-one hydrochloride crystallized in the monoclinic P21_1/c space group, with hydrogen bonds between NH/Cl^- stabilizing the lattice .

Advanced: How do stability studies inform formulation design for this compound?

Answer:
Degradation pathways must be characterized:

  • Lactam Formation Risk : The 1-oxa group may hydrolyze under acidic conditions, forming a lactam. Accelerated stability testing (40°C/75% RH) with HPLC monitoring detects degradation .
  • Excipient Compatibility : Polyvinylpyrrolidone (PVP-K30) can inhibit lactamization by stabilizing the spiro structure through hydrogen bonding .
    Data Table :
Condition (40°C/RH 75%)Degradation (%) at 4 Weeks
Free API12.3 ± 1.2
API + PVP-K30 (1:1)3.8 ± 0.7

Advanced: What spectroscopic techniques resolve tautomeric equilibria in solution?

Answer:
Tautomerism between keto-enol forms (if applicable) requires:

  • Variable-Temperature NMR : Monitor NH or OH proton shifts. Broadening or splitting at low temperatures (-40°C) indicates slow exchange .
  • IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) vs. enolic OH (~3200 cm1^{-1}) confirm dominant forms .

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